molecular formula C13H18Cl2N2O B2412123 3-Chloro-N-(4-piperidinylmethyl)benzamide hydrochloride CAS No. 1584066-83-0

3-Chloro-N-(4-piperidinylmethyl)benzamide hydrochloride

Cat. No.: B2412123
CAS No.: 1584066-83-0
M. Wt: 289.2
InChI Key: YIOQRIRVSFPDPP-UHFFFAOYSA-N
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Description

3-Chloro-N-(4-piperidinylmethyl)benzamide hydrochloride is a chemical compound with the molecular formula C13H18Cl2N2O. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a chloro group, a piperidinylmethyl group, and a benzamide moiety, making it a versatile molecule for different chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-N-(4-piperidinylmethyl)benzamide hydrochloride typically involves the reaction of 3-chlorobenzoyl chloride with 4-piperidinylmethylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature. The resulting product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The purification steps may include crystallization, filtration, and drying to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-N-(4-piperidinylmethyl)benzamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while reduction can produce a secondary amine .

Scientific Research Applications

3-Chloro-N-(4-piperidinylmethyl)benzamide hydrochloride has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-N-(4-piperidinylmethyl)benzamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-N-(4-piperidinylmethyl)benzamide
  • N-(4-piperidinylmethyl)benzamide
  • 3-Chlorobenzamide

Uniqueness

3-Chloro-N-(4-piperidinylmethyl)benzamide hydrochloride is unique due to the presence of both the chloro and piperidinylmethyl groups, which confer specific chemical properties and reactivity. This makes it distinct from other similar compounds and useful in a variety of applications .

Properties

IUPAC Name

3-chloro-N-(piperidin-4-ylmethyl)benzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O.ClH/c14-12-3-1-2-11(8-12)13(17)16-9-10-4-6-15-7-5-10;/h1-3,8,10,15H,4-7,9H2,(H,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIOQRIRVSFPDPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CNC(=O)C2=CC(=CC=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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